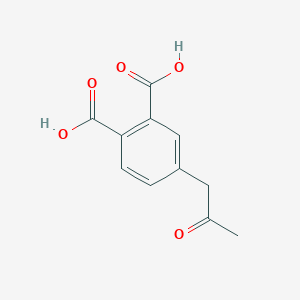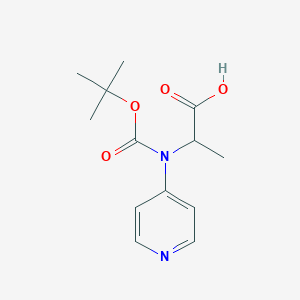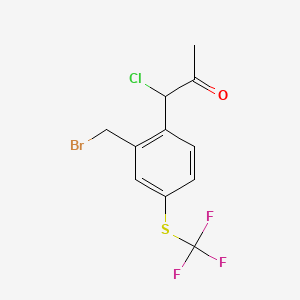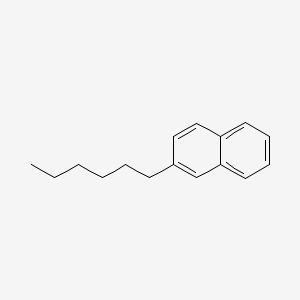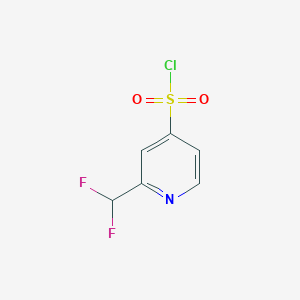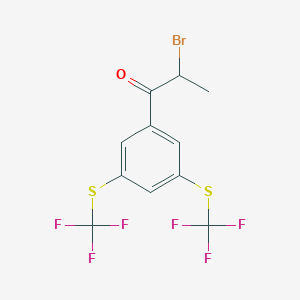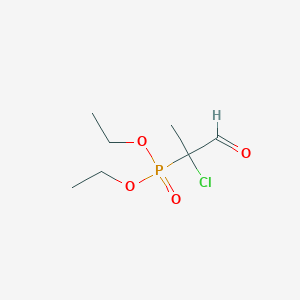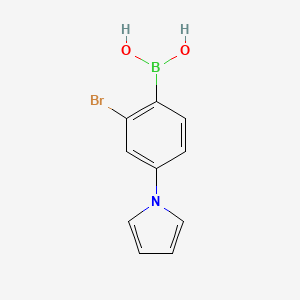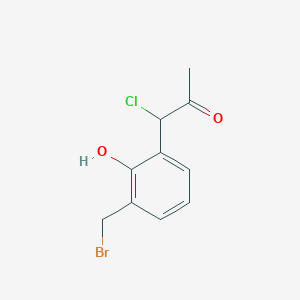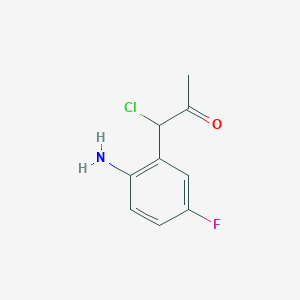
1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetophenone, featuring an amino group at the ortho position and a fluorine atom at the meta position on the benzene ring, along with a chlorine atom on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluoroacetophenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, large-scale purification techniques, including distillation and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 1-(2-Amino-5-fluorophenyl)-1-alkoxypropan-2-one or 1-(2-Amino-5-fluorophenyl)-1-thiopropan-2-one.
Reduction: Formation of 1-(2-Amino-5-fluorophenyl)-1-chloropropanol.
Oxidation: Formation of 1-(2-Nitro-5-fluorophenyl)-1-chloropropan-2-one.
Scientific Research Applications
1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoroacetophenone: A precursor in the synthesis of 1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one, with similar structural features but lacking the chloropropanone moiety.
1-(2-Amino-4-fluorophenyl)-1-chloropropan-2-one: A structural isomer with the fluorine atom at the para position, exhibiting different chemical and biological properties.
1-(2-Amino-5-chlorophenyl)-1-chloropropan-2-one: A related compound with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
This compound is unique due to the presence of both the amino and fluorine groups on the benzene ring, along with the chloropropanone chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(2-amino-5-fluorophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,12H2,1H3 |
InChI Key |
IAJICPANJIRNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
